UC-1V150

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N5O4 |

|---|---|

Molecular Weight |

343.34 g/mol |

IUPAC Name |

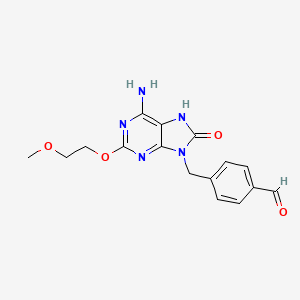

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde |

InChI |

InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20) |

InChI Key |

SHNIBVWXUOEWTA-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N |

Synonyms |

4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde UC-1V150 |

Origin of Product |

United States |

Foundational & Exploratory

UC-1V150: A Technical Guide to a Potent TLR7 Agonist for Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-1V150 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its unique chemical structure, featuring a reactive aldehyde group, allows for versatile conjugation to various macromolecules, significantly enhancing its potency and modulating its pharmacokinetic profile. This guide provides an in-depth technical overview of this compound, its mechanism of action, experimental protocols for its evaluation, and a summary of its immunomodulatory effects, positioning it as a promising candidate for vaccine adjuvants and cancer immunotherapy.

Introduction

This compound is a purine-like molecule derived from 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine.[1] Its primary function is the specific activation of TLR7, an endosomally located receptor responsible for recognizing single-stranded RNA viruses.[1] Activation of TLR7 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune responses.[2] A distinguishing feature of this compound is its aldehyde functional group, which enables covalent linkage to proteins, phospholipids, or polyethylene glycol (PEG), a process that has been shown to increase its potency by 10- to 100-fold compared to the unconjugated form.[1][3]

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon administration, this compound is internalized by innate immune cells, such as dendritic cells, macrophages, and B lymphocytes, and traffics to the endosomal compartment where TLR7 is expressed. The binding of this compound to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling components, culminating in the activation of the transcription factor NF-κB and subsequent transcription of genes encoding pro-inflammatory cytokines and chemokines.

Quantitative Data Summary

The immunostimulatory activity of this compound and its conjugates has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound and Conjugates

| Compound | Cell Type | Assay | EC50 (nM) | Reference |

| This compound | Human PBMCs | IL-6 Induction | ~547 | |

| Rituximab-UC-1V150 | Human PBMCs | IL-6 Induction | 28-53 |

Table 2: In Vivo Cytokine Induction by this compound and MSA Conjugate

| Compound | Dose (nmol) | Route | Cytokine | Serum Level (pg/mL) at 2h | Reference |

| This compound | 38 | i.v. | IL-6 | ~100 | |

| This compound | 38 | i.v. | IL-12 | ~1500 | |

| This compound/MSA | 3.8 | i.v. | IL-6 | ~1000 | |

| This compound/MSA | 3.8 | i.v. | IL-12 | ~10000 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used in the characterization of this compound.

Synthesis of this compound

This compound is synthesized from 2,6-dichloropurine in a multi-step process. A key feature of this synthesis is the introduction of a free aldehyde group on the benzyl moiety, which is essential for subsequent conjugation.

Conjugation of this compound to Proteins (e.g., Rituximab)

A direct conjugation method has been developed using an amine-reactive version of this compound, termed NHS:this compound.

This method offers improved yields of 65-78% compared to methods using bifunctional cross-linkers. The resulting conjugates have a this compound to rituximab ratio ranging from 1:1 to 3:1, as quantified by UV spectroscopy and verified by MALDI TOF mass spectroscopy.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash and resuspend cells in complete RPMI 1640 medium.

-

Plate cells at a density of 2 x 10^6 cells/mL in 96-well plates.

-

Add serial dilutions of this compound or its conjugates to the wells.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect supernatants and measure cytokine levels (e.g., IL-6, IFNα) using ELISA or Luminex assays.

In Vivo Murine Studies

-

Use female BALB/c or C57BL/6 mice (6-8 weeks old).

-

Administer this compound or its conjugates via intravenous (i.v.) or intranasal (i.n.) routes at specified doses.

-

At various time points post-administration (e.g., 2 hours), collect blood via cardiac puncture.

-

Isolate serum and measure cytokine levels using ELISA.

-

For intranasal administration studies, bronchoalveolar lavage fluid (BALF) can be collected to assess localized cytokine production.

Therapeutic Potential and Future Directions

The potent immunostimulatory properties of this compound, particularly when conjugated to targeting moieties, highlight its significant therapeutic potential.

-

Vaccine Adjuvant: By enhancing antigen presentation and promoting a robust adaptive immune response, this compound conjugates are promising adjuvants for prophylactic and therapeutic vaccines.

-

Cancer Immunotherapy: When conjugated to tumor-targeting monoclonal antibodies, this compound can selectively activate immune cells within the tumor microenvironment. This targeted approach can enhance antibody-dependent cellular cytotoxicity (ADCC) and promote a systemic anti-tumor immune response while minimizing systemic toxicity.

Future research should focus on optimizing conjugate design, exploring different targeting moieties, and evaluating the efficacy and safety of this compound-based therapies in preclinical and clinical settings. The versatility of its conjugation chemistry allows for the development of a wide range of immune-stimulating antibody conjugates (ISACs) tailored to specific therapeutic applications.

References

An In-depth Technical Guide to UC-1V150: A Specific Toll-like Receptor 7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As a member of the purine-like family of small molecules, this compound has demonstrated significant immunostimulatory properties, leading to the activation of various immune cells and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of TLR7 agonists in immuno-oncology, vaccine adjuvant development, and other immunological applications.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs)[1]. TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognizes single-stranded RNA (ssRNA) viruses.[2] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, leading to the activation of both innate and adaptive immunity.[1][2]

This compound is a synthetic small molecule designed as a specific and potent agonist for TLR7.[3] Its chemical structure, 4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzaldehyde, features a purine-like core. A key structural feature of this compound is a free aldehyde group on the benzyl moiety, which allows for its conjugation to various molecules such as proteins and antibodies without compromising its TLR7 agonistic activity. This property has enabled the development of targeted immunotherapies, including immune-stimulating antibody conjugates (ISACs).

Mechanism of Action: TLR7 Signaling Pathway

Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the expression of a wide range of inflammatory cytokines and type I interferons.

Caption: this compound activates the MyD88-dependent TLR7 signaling pathway.

In Vitro Studies

This compound has been shown to potently activate a variety of immune cells in vitro, leading to cytokine production and cellular activation.

Cytokine Induction

Studies have demonstrated that this compound stimulates the release of pro-inflammatory cytokines from both murine and human immune cells. When conjugated to the anti-CD20 antibody rituximab, this compound exhibited significantly increased activity compared to its unconjugated form.

| Cell Type | Cytokine | Agonist | EC50 (nM) | Reference |

| Human PBMCs | IL-6 | Rituximab-UC-1V150 (1:1 ratio) | 53 | |

| Human PBMCs | IL-6 | Rituximab-UC-1V150 (3:1 ratio) | 28 | |

| Human PBMCs | IL-6 | Unconjugated this compound | 547 | |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6, IL-12 | This compound | Not specified | |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6, TNF-α | This compound/MSA conjugate | ~10-100 fold more potent than unconjugated | |

| Human PBMCs | IL-6, IFN-α | This compound/HSA conjugate | ~10-100 fold more potent than unconjugated |

Table 1: In Vitro Activity of this compound and its Conjugates.

Macrophage Activation and Polarization

This compound has been shown to induce a pro-inflammatory M1-like phenotype in human monocyte-derived macrophages (hMDMs). This is characterized by the upregulation of activation markers such as CD40 and CD38. Furthermore, this compound treatment increases the expression of activating Fcγ receptors (FcγRIIA and FcγRIII) on macrophages, leading to an enhanced activatory-to-inhibitory (A:I) ratio and increased phagocytic capacity.

In Vivo Studies

The immunostimulatory effects of this compound have been validated in several in vivo models, demonstrating its potential as a vaccine adjuvant and in combination with monoclonal antibody therapies.

B-Cell Depletion Model

In a human CD20 transgenic mouse model, the combination of this compound with an anti-CD20 monoclonal antibody (rituximab) significantly enhanced the depletion of B cells in both the spleen and blood compared to the antibody alone. This suggests that this compound can potentiate the effector functions of therapeutic antibodies in vivo.

Infectious Disease Models

When conjugated to mouse serum albumin (MSA), this compound/MSA administered intranasally provided a significant survival advantage in mouse models of Bacillus anthracis spore infection and H1N1 influenza A virus infection. This highlights the potential of this compound as a localized immunotherapeutic agent.

Anti-Tumor Efficacy

While specific in vivo tumor model data for this compound is limited in the provided search results, the potentiation of antibody-mediated effector functions and the induction of a pro-inflammatory tumor microenvironment are key rationales for its investigation in immuno-oncology. The combination of TLR agonists with checkpoint inhibitors or other monoclonal antibodies is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Stimulation of Human PBMCs for Cytokine Analysis

Objective: To measure the dose-dependent induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (reconstituted in DMSO)

-

96-well cell culture plates

-

Human whole blood from healthy donors

-

ELISA or Luminex kits for desired cytokines (e.g., IL-6, TNF-α, IFN-α)

Protocol:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical concentration range would be from 0.01 µM to 10 µM.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

Plot the cytokine concentration against the this compound concentration to generate dose-response curves and calculate EC50 values.

In Vivo B-Cell Depletion Assay in hCD20 Transgenic Mice

Objective: To evaluate the ability of this compound to enhance monoclonal antibody-mediated B-cell depletion in vivo.

Materials:

-

Human CD20 transgenic (Tg) mice

-

Anti-human CD20 monoclonal antibody (e.g., rituximab)

-

This compound formulated for in vivo use (e.g., in saline or PBS)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-mouse CD19-APC antibody for flow cytometry

-

Spleen dissociation medium

Protocol:

-

Isolate splenocytes from wild-type and hCD20 Tg mice.

-

Label the hCD20 Tg splenocytes with a high concentration of CFSE (e.g., 5 µM) and the wild-type splenocytes with a low concentration of CFSE (e.g., 0.5 µM).

-

Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into recipient hCD20 Tg mice (5-8 x 10^6 total cells per mouse).

-

Administer this compound (e.g., 1-10 µg per mouse) via intraperitoneal or intravenous injection 24 and 48 hours after cell transfer.

-

Administer the anti-hCD20 antibody (e.g., 25 µg per mouse) or an isotype control antibody.

-

Harvest the spleens 16-20 hours after antibody administration.

-

Prepare single-cell suspensions from the spleens.

-

Stain the splenocytes with an anti-mouse CD19-APC antibody.

-

Acquire the samples on a flow cytometer and analyze the ratio of CFSE-high (target) to CFSE-low (non-target) B cells.

-

A decrease in the ratio of target to non-target cells in the this compound and antibody co-treated group compared to the antibody-only group indicates enhanced depletion.

Caption: A representative experimental workflow for assessing B-cell depletion in vivo.

Physicochemical Properties and Formulation

This compound is described as an off-white solid that is reconstituted in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo administration, it has been formulated in saline or phosphate-buffered saline (PBS). The poor aqueous solubility of many small molecule TLR agonists can be a challenge for formulation. Conjugation to macromolecules like albumin or formulating with solubilizing agents can improve solubility and in vivo pharmacokinetics.

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, a common concern with systemic administration of potent TLR agonists is the potential for a "cytokine storm," leading to systemic inflammation and toxicity. The conjugation of this compound to macromolecules like MSA has been shown to localize its activity and reduce systemic cytokine release, thereby improving its safety profile. Any preclinical development of this compound would require comprehensive toxicology studies, including single and repeat-dose toxicity, to determine a safe starting dose for clinical trials.

Conclusion

This compound is a versatile and potent TLR7 agonist with significant potential in various immunotherapeutic applications. Its ability to be conjugated to targeting moieties without losing activity makes it a particularly attractive candidate for the development of next-generation immunotherapies. The data summarized in this guide highlight its potent in vitro and in vivo activity. Further research, particularly in relevant in vivo cancer models and comprehensive preclinical safety studies, will be crucial to fully elucidate its therapeutic potential and pave the way for clinical translation.

References

- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

UC-1V150: A Technical Guide to its Role in Innate Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-1V150 is a novel synthetic small molecule that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 by this compound triggers a signaling cascade that leads to the activation of various immune cells, particularly myeloid cells, and the production of pro-inflammatory cytokines.[1][2][3] This ability to robustly stimulate the innate immune response has positioned this compound as a promising candidate for immunotherapy, particularly in the context of cancer and infectious diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols, and a summary of key quantitative data to support further research and development.

Core Mechanism of Action: TLR7-MyD88 Dependent Signaling

This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as macrophages, dendritic cells, and B lymphocytes. Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), as well as Type I interferons.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]

An In-depth Technical Guide to UC-1V150-Mediated Cytokine Release in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stimulation of cytokine release in macrophages by UC-1V150, a potent and specific agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant immunostimulatory properties, positioning it as a molecule of interest for immunotherapy and vaccine adjuvant development.[1][2] This document details the quantitative aspects of cytokine induction, the underlying signaling pathways, and the experimental protocols utilized in key research.

Core Concepts: this compound and Macrophage Activation

This compound is a synthetic small molecule that activates the innate immune system by binding to TLR7, an endosomal receptor primarily expressed in immune cells such as macrophages and dendritic cells.[1] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, effectively polarizing macrophages towards an M1-like, anti-tumoral phenotype.[1] The activation of macrophages by this compound enhances their ability to participate in and orchestrate a broader adaptive immune response.[1]

Quantitative Data on Cytokine Release

This compound has been shown to induce a dose-dependent release of various cytokines from murine bone marrow-derived macrophages (BMDMs). The following tables summarize the quantitative data from key in vitro experiments.

Table 1: Cytokine Release from Murine BMDMs Stimulated with this compound for 24 Hours

| This compound Concentration (µM) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| 0.01 | ~100 | ~250 | ~100 |

| 0.1 | ~500 | ~1000 | ~400 |

| 1.0 | ~1500 | ~2500 | ~1000 |

| 10.0 | ~2000 | ~3000 | ~1200 |

Data are approximated from graphical representations in Wu et al. (2007) and are intended for comparative purposes.

Table 2: Chemokine Release from Murine BMDMs Stimulated with this compound for 24 Hours

| This compound Concentration (µM) | KC (pg/mL) | RANTES (pg/mL) | MIG (pg/mL) |

| 0.01 | ~500 | ~200 | ~1000 |

| 0.1 | ~1500 | ~800 | ~4000 |

| 1.0 | ~2500 | ~1500 | ~8000 |

| 10.0 | ~3000 | ~2000 | ~10000 |

Data are approximated from graphical representations in Wu et al. (2007) and are intended for comparative purposes. KC (Keratinocyte Chemoattractant), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), MIG (Monokine Induced by Gamma-interferon).

Signaling Pathway of this compound in Macrophages

This compound exerts its effects through the Toll-like receptor 7 (TLR7) signaling pathway, which is critically dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88). Upon binding of this compound to TLR7 in the endosome, a signaling cascade is initiated, leading to the activation of key transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines and type I interferons.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the assessment of this compound's effect on macrophages.

Generation of Bone Marrow-Derived Macrophages (BMDMs)

-

Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Isolate the femur and tibia and remove all muscle tissue.

-

Cell Isolation: Cut the ends of the bones and flush the bone marrow with RPMI 1640 medium using a 25-gauge needle and a 10 mL syringe.

-

Cell Culture: Disperse the bone marrow cells by passing them through the syringe and needle multiple times. Culture the cells in petri dishes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).

-

Differentiation: Incubate the cells at 37°C in a 5% CO2 humidified atmosphere for 7 days. Add fresh medium on day 3. After 7 days, the adherent cells are differentiated BMDMs.

Macrophage Stimulation and Cytokine Measurement

-

Cell Plating: Harvest the differentiated BMDMs using a cell scraper and plate them in 96-well plates at a density of 1 x 10^5 cells per well. Allow the cells to adhere overnight.

-

This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Remove the old medium from the cells and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants for cytokine analysis.

-

Cytokine Quantification: Analyze the collected supernatants for cytokine concentrations using a sandwich enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a potent activator of macrophages, driving the release of a wide array of pro-inflammatory cytokines and chemokines through the TLR7/MyD88 signaling pathway. The quantitative data from murine models provides a solid foundation for understanding its immunostimulatory capacity. Further research is warranted to fully elucidate the quantitative cytokine profile in human macrophages to better predict its efficacy and safety in clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of TLR7 agonists like this compound.

References

UC-1V150: A Technical Guide to its Potential in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-1V150 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) that has emerged as a promising agent in the field of cancer immunotherapy. By activating TLR7, primarily expressed on innate immune cells such as macrophages and dendritic cells, this compound triggers a cascade of downstream signaling events that culminate in a robust anti-tumor immune response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and its application in the development of next-generation immunotherapies like immune-stimulating antibody conjugates (ISACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The activation of innate immunity is a critical step in initiating and sustaining a powerful anti-tumor response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in this process by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR7, which recognizes single-stranded RNA, is a key target for therapeutic intervention in oncology. This compound is a small molecule agonist of TLR7 that has demonstrated significant potential in preclinical cancer models.[1][2] Its ability to stimulate myeloid cells leads to the production of pro-inflammatory cytokines, enhanced antigen presentation, and increased phagocytosis of tumor cells.[1][2] Furthermore, its chemical structure allows for conjugation to monoclonal antibodies, enabling targeted delivery to the tumor microenvironment and minimizing systemic toxicities.[3]

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12, and TNF-α), chemokines, and type I interferons.

Preclinical Data

In Vitro Studies

This compound has been shown to be a potent activator of both human and mouse myeloid cells in vitro.

| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |

| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 1 µg/mL | 48 hours | ~1.5-fold increase in phagocytosis index | |

| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 1 µg/mL | 48 hours | Increased expression of FcγRIIA and FcγRIII | |

| Mouse Bone Marrow-Derived Macrophages | This compound | 0.01-10 µM | 24 hours | Effective stimulation of IL-6 and IL-12 release | |

| Rituximab-UC-1V150 Conjugate | In vitro assay | - | - | EC50 of 28-53 nM for pro-inflammatory activity | |

| Unconjugated this compound | In vitro assay | - | - | EC50 of 547 nM for pro-inflammatory activity | |

| This compound/MSA Conjugate | Mouse Bone Marrow-Derived Macrophages & Human PBMCs | - | - | 10- to 100-fold more potent inducer of cytokine production than unconjugated this compound |

In Vivo Studies

In vivo studies in murine models have demonstrated the ability of this compound to modulate the immune system and enhance anti-tumor responses.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Female C57BL/6 mice | This compound (intravenous) | 38 nM | Serum IL-6 levels of ~0.1 ng/mL and IL-12 levels of ~1.5 ng/mL | |

| Mice | This compound (intraperitoneal) | - | Nearly 4-fold increase in the activating-to-inhibitory Fcγ receptor (A:I) ratio on splenic macrophages |

Experimental Protocols

In Vitro Macrophage Activation and Phagocytosis Assay

This protocol describes the methodology for assessing the effect of this compound on macrophage activation and their ability to phagocytose tumor cells.

Methodology:

-

Macrophage Generation: Human peripheral blood monocytes are isolated from healthy donor leukocyte cones. Monocytes are then differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

-

Macrophage Treatment: Differentiated macrophages are treated with this compound (1 µg/mL) or control substances for 48 hours.

-

Target Cell Preparation: Target tumor cells (e.g., a cancer cell line) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). The labeled cells are then opsonized with a relevant monoclonal antibody.

-

Phagocytosis Assay: The treated macrophages are co-cultured with the labeled and opsonized target cells.

-

Analysis: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled target cells. The phagocytosis index can be calculated to represent the average number of ingested cells per macrophage.

In Vivo Cytokine Release Assay

This protocol outlines the procedure for measuring systemic cytokine induction following this compound administration in a murine model.

Methodology:

-

Animal Model: Female C57BL/6 mice (5-6 weeks of age) are used for the study.

-

Drug Administration: this compound is administered intravenously at a specified concentration (e.g., 38 nM).

-

Sample Collection: Blood samples are collected at various time points post-injection.

-

Cytokine Analysis: Serum is isolated from the blood samples, and the concentrations of cytokines such as IL-6 and IL-12 are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

Immune-Stimulating Antibody Conjugates (ISACs)

A significant advancement in the application of this compound is its use as a payload in immune-stimulating antibody conjugates (ISACs). By conjugating this compound to a tumor-targeting monoclonal antibody, the immunostimulatory effects can be localized to the tumor microenvironment. This approach has several advantages:

-

Targeted Delivery: Enhances the concentration of the TLR7 agonist at the tumor site, increasing its efficacy.

-

Reduced Systemic Toxicity: Minimizes widespread immune activation and associated side effects.

-

Synergistic Effects: Combines the direct anti-tumor effects of the antibody (e.g., antibody-dependent cellular cytotoxicity) with the immune-activating properties of this compound.

The development of ISACs involves conjugating this compound to antibodies through chemical linkers. The free aldehyde group on this compound's benzyl moiety allows for its coupling to various molecules.

Conclusion and Future Directions

This compound is a potent TLR7 agonist with significant potential in cancer immunotherapy. Its ability to activate myeloid cells and promote a pro-inflammatory tumor microenvironment makes it an attractive candidate for further development, both as a standalone agent and as a payload for ISACs. Future research should focus on optimizing dosing and administration schedules, exploring combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and advancing this compound-based therapies into clinical trials to evaluate their safety and efficacy in cancer patients. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of UC-1V150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. This compound has garnered significant interest in the field of immunology and drug development due to its capacity to stimulate robust innate and adaptive immune responses. This document outlines the core chemical features of this compound that govern its biological activity, details its mechanism of action, and provides comprehensive experimental protocols for its synthesis and evaluation.

Core Structure and Mechanism of Action

This compound, chemically known as 4-[6-amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde, is a synthetic small molecule belonging to the 8-oxoadenine class of compounds. Its immunostimulatory effects are mediated through the specific activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.

TLR7 is primarily expressed in the endosomes of various immune cells, including B lymphocytes, and dendritic cells. Upon binding of this compound, TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons (IFN-α). This cytokine milieu promotes the activation and maturation of antigen-presenting cells, thereby bridging the innate and adaptive immune responses.

A critical structural feature of this compound is the presence of a free aldehyde group on the benzyl moiety. This functional group serves as a versatile handle for covalent conjugation to various macromolecules, including proteins, phospholipids, and antibodies.[1][2][3] This adaptability is central to the SAR of this compound, as conjugation has been shown to dramatically enhance its potency and modulate its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure. The key SAR findings are summarized below:

-

The 8-Oxoadenine Core: The 8-oxoadenine scaffold is essential for TLR7 agonist activity. Modifications to this core structure can significantly impact potency and selectivity.

-

The N9-Benzyl Substituent: The benzyl group at the N9 position is a crucial component for potent TLR7 agonism. The introduction of the aldehyde functionality at the para position of this ring is a key innovation in the design of this compound.

-

The C2-(2-Methoxyethoxy) Group: This group contributes to the overall potency and solubility of the molecule.

-

The Aldehyde Functional Group: The aldehyde at the para-position of the benzyl ring is the most critical feature for the enhanced and versatile activity of this compound. While the unconjugated molecule exhibits TLR7 agonist activity, its potency is significantly amplified upon conjugation to carrier molecules via this aldehyde group. This conjugation strategy transforms this compound into a highly potent immunomodulator.

Quantitative Data

The impact of conjugation on the potency of this compound is evident from the following quantitative data.

| Compound | Form | EC50 (in vitro pro-inflammatory activity) | Potency Increase (vs. Unconjugated) | Reference |

| This compound | Unconjugated | ~547 nM | - | [4] |

| Rituximab-UC-1V150 | Conjugate | 28-53 nM | ~10-20 fold | [4] |

| This compound/MSA | Conjugate | Not specified, but described as 10- to 100-fold more potent | 10-100 fold | |

| Phospholipid-UC-1V150 | Conjugate | ~10-fold more potent than unconjugated | ~10 fold |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a seven-step process starting from 2,6-dichloropurine.

Materials:

-

2,6-dichloropurine

-

α-bromo-p-tolunitrile

-

K2CO3

-

Dimethylformamide (DMF)

-

Ammonia in Methanol (NH3-MeOH)

-

2-Methoxyethanol

-

Bromine (Br2)

-

Dichloromethane (CH2Cl2)

-

Sodium methoxide in Methanol (CH3ONa/CH3OH)

-

Lithium N,N'-diemthylenediamino aluminum hydride

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Step a (Alkylation): React 2,6-dichloropurine with α-bromo-p-tolunitrile in the presence of K2CO3 in DMF at 25°C.

-

Step b (Amination): Treat the product from step a with NH3-MeOH at 60°C.

-

Step c (Etherification): React the product from step b with 2-methoxyethanol at 100°C.

-

Step d (Bromination): Treat the product from step c with Br2 in CH2Cl2 at 25°C.

-

Step e (Methoxylation): React the product from step d with CH3ONa/CH3OH under reflux.

-

Step f (Reduction): Treat the product from step e with lithium N,N'-diemthylenediamino aluminum hydride in THF at 0°C.

-

Step g (Hydrolysis): Hydrolyze the product from step f with HCl at 25°C to yield this compound.

In Vitro TLR7 Activity Assay using HEK-Blue™ hTLR7 Reporter Cells

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells, and resuspend in HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.

-

Assay Plate Preparation: Add 20 µL of this compound dilutions (in culture medium) to the wells of a 96-well plate. Include a positive control (e.g., R848) and a negative control (medium alone).

-

Cell Seeding: Add 180 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter activity is proportional to TLR7 activation.

Cytokine Profiling in Human PBMCs

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound

-

96-well round-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Luminex multiplex assay kit for human cytokines

-

Luminex instrument

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Stimulation: Add various concentrations of this compound to the wells. Include appropriate controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Analysis: Analyze the cytokine levels in the supernatant using a Luminex multiplex assay according to the manufacturer's protocol.

Flow Cytometry Analysis of Macrophage Activation

Materials:

-

Human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs)

-

This compound

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against macrophage activation markers (e.g., CD80, CD86, MHC Class II)

-

Flow cytometer

Procedure:

-

Macrophage Culture and Stimulation: Culture hMDMs or BMDMs in appropriate medium. Stimulate the cells with this compound for 24 hours.

-

Cell Harvesting: Gently scrape and collect the cells.

-

Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the expression of activation markers on the macrophage population using appropriate flow cytometry analysis software.

Signaling Pathway

The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade.

Conclusion

This compound is a potent and versatile TLR7 agonist with a well-defined structure-activity relationship. The key to its enhanced biological activity lies in the strategic placement of an aldehyde functional group, which allows for conjugation to macromolecules, thereby significantly increasing its potency. This technical guide provides a comprehensive overview of the SAR, mechanism of action, and essential experimental protocols for the study of this compound, offering a valuable resource for researchers in the field of immunology and drug discovery. The ability to tailor the immunomodulatory effects of this compound through conjugation presents exciting opportunities for the development of novel vaccines, cancer immunotherapies, and treatments for infectious diseases.

References

UC-1V150: A Technical Guide for Investigating TLR7 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Its ability to stimulate robust immune responses has positioned it as a critical research tool for elucidating TLR7 signaling pathways and as a promising candidate for immunotherapeutic applications, including vaccine adjuvants and anti-cancer therapies.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on immune cells.

This compound is a purine derivative that activates TLR7, which is primarily expressed in the endosomes of various immune cells, including B cells, and myeloid cells such as macrophages and dendritic cells.[3][4] A key structural feature of this compound is a free aldehyde group, which allows for its covalent conjugation to proteins, such as antibodies or serum albumin, without compromising its activity. In fact, conjugation has been shown to enhance its potency by 10- to 100-fold and improve its pharmacokinetic profile in vivo.

Mechanism of Action: The TLR7 Signaling Pathway

Upon binding to TLR7 within the endosome, this compound initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adapter protein. This leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs), which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following tables summarize the quantitative effects of this compound as reported in the literature. These values can serve as a baseline for experimental design and data interpretation.

Table 1: In Vitro Dose-Response of this compound

| Cell Type | Treatment Duration | Concentration Range | Readout | Observed Effect |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | 0.01 - 10 µM | Cytokine Secretion (IL-6, IL-12) | Dose-dependent increase in cytokine production. |

| Human Monocyte-Derived Macrophages (hMDMs) | 48 hours | 1 µg/mL | Macrophage Activation | Increased expression of FcγRIIA and FcγRIII; ~1.5-fold increase in phagocytosis. |

| Human Monocyte-Derived Macrophages (hMDMs) | 48 hours | 1 µg/mL | Phenotypic Markers | Increased expression of CD40 and CD38. |

Table 2: In Vivo Activity of this compound in Mice

| Mouse Strain | Administration Route | Dose Range | Readout | Observed Effect |

| C57BL/6 | Intravenous (i.v.) | 0.38 - 38 nM | Serum Cytokines | Induction of IL-6 (~0.1 ng/mL) and IL-2 (~1.5 ng/mL) at 38 nM. |

| C57BL/6 | Intratracheal (i.t.) | 3 nmol (conjugate) | Local Cytokines (BALF) | Prolonged local release of cytokines. |

Table 3: Potency of this compound Conjugates

| Conjugate | In Vitro Assay System | EC50 (nM) | Fold Increase in Potency (vs. unconjugated) |

| Unconjugated this compound | Pro-inflammatory activity | 547 | - |

| Rituximab-UC-1V150 | Pro-inflammatory activity | 28 - 53 | ~10-20 fold |

| This compound-MSA (Mouse Serum Albumin) | Cytokine production in BMDMs | N/A | 10 - 100 fold |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study TLR7 signaling.

In Vitro Cytokine Induction Assay in Macrophages

This protocol details the stimulation of bone marrow-derived macrophages (BMDMs) to measure cytokine production in response to this compound.

Methodology:

-

Preparation of BMDMs: Isolate bone marrow from the femurs and tibias of mice. Differentiate the cells into macrophages by culturing for 7 days in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

-

Cell Seeding: Plate the differentiated BMDMs in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

-

This compound Stimulation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for a dose-response curve is 0.01 µM to 10 µM. Remove the old medium from the cells and add 200 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.

-

Cytokine Analysis: Quantify the levels of cytokines such as IL-6, IL-12, and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay according to the manufacturer's instructions.

In Vivo Murine Model for Immune Activation

This protocol outlines a general procedure for administering this compound to mice to assess systemic immune activation.

Methodology:

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

This compound Administration: Reconstitute this compound in a sterile, injectable vehicle (e.g., saline with a low percentage of DMSO). Administer a single dose via intravenous (i.v.) injection. A dose of 0.38-38 nM per mouse has been reported to be effective.

-

Sample Collection:

-

Serum: Collect blood via retro-orbital or submandibular bleeding at various time points post-injection (e.g., 2, 4, 6, and 24 hours) to capture the peak of cytokine production. Allow the blood to clot and centrifuge to isolate the serum.

-

Tissues: At a terminal time point (e.g., 48 hours), euthanize the mice and harvest spleens or other tissues of interest.

-

-

Analysis:

-

Cytokine Analysis: Analyze serum samples for a panel of cytokines (e.g., IL-6, IL-12, TNF-α, IFN-γ) using a multiplex immunoassay.

-

Flow Cytometry: Prepare single-cell suspensions from the harvested spleens. Stain the cells with a panel of fluorescently-labeled antibodies to identify and phenotype immune cell populations. For macrophage activation, markers such as CD11b, F4/80, CD40, CD86, and MHC Class II can be assessed.

-

Conclusion

This compound is an invaluable tool for researchers studying the intricacies of TLR7-mediated immunity. Its specificity, potency, and chemical tractability for conjugation make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in this guide offer a solid foundation for designing and executing experiments to further our understanding of TLR7 signaling and its therapeutic potential.

References

- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of UC-1V150 in Preclinical Infectious Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro and in vivo studies evaluating UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, in the context of infectious disease models. The data herein highlights the potential of this compound as an immunotherapeutic agent.

Core Findings and Data Summary

This compound has demonstrated significant immunomodulatory activity, primarily through the activation of macrophages and other immune cells via the TLR7 signaling pathway.[1][2] This activation leads to the production of proinflammatory cytokines and enhanced immune responses against pathogens.[1] Studies have particularly focused on its efficacy in bacterial and viral infection models, where it has shown the ability to improve survival outcomes. Furthermore, conjugation of this compound to macromolecules such as mouse serum albumin (MSA) has been shown to enhance its potency and prolong its activity.

In Vitro Immunomodulatory Activity

This compound stimulates murine macrophages to produce key proinflammatory cytokines. When conjugated to MSA, its potency is significantly increased, inducing robust cytokine release at lower concentrations compared to the unconjugated form.

Table 1: In Vitro Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDM) Treated with this compound and this compound/MSA Conjugate

| Treatment | Concentration | IL-6 (pg/mL) | IL-12 (pg/mL) | TNF-α (pg/mL) |

| This compound | 1 µM | >2000 | ~100 | ~1500 |

| This compound | 0.1 µM | ~1500 | <100 | ~1000 |

| This compound/MSA | 0.1 µM | >2000 | ~200 | >2000 |

| This compound/MSA | 0.01 µM | ~1800 | ~100 | ~1500 |

| This compound/MSA | 0.001 µM | ~500 | <100 | ~500 |

Data synthesized from representative experiments. Actual values may vary.

In Vivo Efficacy in Infectious Disease Models

Pre-treatment with this compound/MSA conjugate via intranasal administration has shown protective effects in murine models of both bacterial and viral infections.

Table 2: In Vivo Efficacy of this compound/MSA in Murine Infectious Disease Models

| Infectious Agent | Mouse Strain | Treatment | Dosing Regimen | Outcome | Significance |

| Bacillus anthracis | A/J | This compound/MSA | 0.75 nmol/mouse (i.n.), 1 day pre-infection | Extended mean survival to 7.5 days vs. 5 days in controls | P < 0.025 |

| Influenza Virus (H1N1) | BALB/c | This compound/MSA | 5 nmol/mouse (i.n.), 1 day pre-infection | Extended mean survival to 11.5 days vs. 7 days in controls | P < 0.0001 |

Signaling Pathway and Experimental Workflow

This compound-Induced TLR7 Signaling Pathway

This compound, as a TLR7 agonist, activates immune cells through the MyD88-dependent signaling pathway. This pathway is crucial for the production of proinflammatory cytokines and the subsequent innate and adaptive immune responses.

Caption: TLR7 signaling cascade initiated by this compound.

General Experimental Workflow for In Vivo Efficacy Studies

The preclinical evaluation of this compound in infectious disease models typically follows a standardized workflow from animal acclimatization to data analysis.

Caption: Workflow for in vivo studies of this compound.

Experimental Protocols

In Vitro Cytokine Induction Assay

-

Cells: Murine Bone Marrow-Derived Macrophages (BMDM).

-

Treatment: Cells are treated with varying concentrations of this compound or this compound/MSA conjugates.

-

Incubation: Culture supernatants are harvested after 24 hours.

-

Analysis: Cytokine levels (IL-6, IL-12, TNF-α) are measured by immunoassay (e.g., ELISA).

-

Data Representation: Results are typically presented as mean cytokine concentrations from triplicate experiments.

In Vivo Murine Model of Bacillus anthracis Infection

-

Animal Model: A/J mice.

-

Treatment: Mice are administered 0.75 nmol of this compound/MSA intranasally one day prior to infection. Control groups receive saline or an equivalent amount of MSA.[3]

-

Infection: Mice are infected intranasally with B. anthracis spores.[3]

-

Monitoring: Survival is monitored for a period of at least 13 days.

-

Statistical Analysis: Kaplan-Meier survival curves are generated, and significance is determined using the log-rank test.

In Vivo Murine Model of Influenza Virus Infection

-

Animal Model: BALB/c mice.

-

Treatment: Mice are pretreated intranasally with 5 nmol of this compound/MSA one day before infection.

-

Infection: Mice are infected with a lethal dose of influenza virus (H1N1 strain).

-

Monitoring: Survival is followed for up to 21 days.

-

Statistical Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test to determine statistical significance.

This guide provides a snapshot of the promising preliminary findings for this compound in infectious disease models. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action in a broader range of infectious agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of UC-1V150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of UC-1V150, a potent and specific Toll-like receptor 7 (TLR7) agonist. This compound has demonstrated significant potential in immunotherapy due to its ability to stimulate robust cellular immune responses and its anti-tumor activity.[1] This document details the compound's mechanism of action, quantitative biological data, and the experimental protocols for its synthesis and key assays.

Discovery and Rationale

This compound was developed as a synthetic small-molecule agonist for TLR7, a key receptor in the innate immune system.[2][3][4] The activation of TLR7 by ligands, such as single-stranded RNA from viruses, triggers a signaling cascade that leads to the maturation of antigen-presenting cells, upregulation of costimulatory molecules, and the secretion of pro-inflammatory cytokines like TNF-α, IL-6, IL-12, and IFN-α.[2] The therapeutic potential of TLR7 agonists lies in their ability to harness this powerful immune response for applications in cancer immunotherapy and as vaccine adjuvants.

This compound was designed with a key structural feature: a free aldehyde group on its benzyl moiety. This functional group allows for the convenient coupling of this compound to various macromolecules, including proteins, antibodies, and phospholipids, through a linker molecule. This "conjugatable" nature enhances its therapeutic utility, enabling targeted delivery to specific cells or tissues and improving its pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2,6-dichloropurine. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol as described in the literature.

Synthetic Workflow Diagram

Caption: Synthetic pathway of this compound from 2,6-dichloropurine.

Experimental Protocol: Synthesis of Intermediate Compound 2

The synthesis of a key intermediate, 4-(2,6-dichloropurin-9-ylmethyl)benzonitrile (Compound 2), is a crucial first step.

-

Materials:

-

2,6-dichloro-9H-purine (Compound 1)

-

α-bromo-p-tolunitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 16 mmol of 2,6-dichloro-9H-purine in 50 ml of dimethylformamide.

-

Add 50 mmol of potassium carbonate to the mixture.

-

Add 22 mmol of α-bromo-p-tolunitrile to the reaction mixture.

-

Stir the mixture at ambient temperature for 16 hours.

-

Following the reaction, the product (Compound 2) is isolated and purified. The subsequent steps to convert Compound 2 into this compound involve further chemical modifications.

-

Mechanism of Action and Signaling Pathway

This compound functions as a specific agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor, and its activation by this compound initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines.

TLR7 Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Bone Marrow-Derived Macrophages with UC-1V150

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-1V150 is a novel synthetic agonist of Toll-like receptor 7 (TLR7) that potently activates myeloid cells, including macrophages.[1][2][3] As a TLR7 agonist, this compound stimulates innate immune responses, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][2] This activation enhances the capacity of macrophages to perform effector functions such as phagocytosis. These application notes provide a detailed protocol for the in vitro stimulation of murine bone marrow-derived macrophages (BMDMs) with this compound, along with expected outcomes and supporting data.

Mechanism of Action

This compound activates macrophages through the TLR7 signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and synthetic imidazoquinoline compounds. Upon binding of this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRFs, which in turn drive the expression of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-12, as well as type I interferons. Activation via this compound has been shown to induce an inflammatory profile in macrophages, characterized by increased expression of surface markers like CD40 and CD38.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vitro stimulation of macrophages with this compound.

| Parameter | Cell Type | Concentration | Time Point | Observed Effect | Reference |

| Optimal Concentration | Human Monocyte-Derived Macrophages (hMDM) | 1 µg/mL | 48 hours | Pro-inflammatory activation | |

| Minimal Effect Concentration | Human Monocyte-Derived Macrophages (hMDM) | 0.1 µg/mL | 48 hours | Minimal macrophage activation | |

| Toxic Concentration | Human Monocyte-Derived Macrophages (hMDM) | 10 µg/mL | 48 hours | Cellular toxicity | |

| Cytokine Production | Murine Bone Marrow-Derived Macrophages (BMDM) | Not Specified | Not Specified | Stimulation of IL-6 and IL-12 production | |

| Cytokine Production (with MSA conjugate) | Murine Bone Marrow-Derived Macrophages (BMDM) | 10-fold lower than unconjugated | 24 hours | Similar or higher levels of cytokines compared to unconjugated this compound | |

| Activation Marker Upregulation | Murine Bone Marrow-Derived Macrophages (BMDM) | Not Specified | 24 hours | Upregulation of CD86 |

Experimental Protocols

Part 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow from mice and the subsequent differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).

Materials:

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Recombinant murine M-CSF (20 ng/mL)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Syringes (10 mL) and needles (25G)

-

70 µm cell strainer

-

Petri dishes (non-tissue culture treated)

Procedure:

-

Isolation of Bone Marrow:

-

Euthanize mice according to approved institutional protocols.

-

Spray the hind legs with 70% ethanol.

-

Dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow out with a 10 mL syringe filled with complete RPMI 1640 medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

-

Cell Culture and Differentiation:

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in complete RPMI 1640 medium.

-

Count the cells and plate them in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 100 mm dish in 10 mL of complete RPMI 1640 medium supplemented with 20 ng/mL of M-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add 5 mL of fresh complete RPMI 1640 medium containing 20 ng/mL M-CSF to each dish.

-

On day 7, the cells will be differentiated into BMDMs and ready for stimulation. Adherent cells will have a characteristic macrophage morphology.

-

Part 2: In Vitro Stimulation of BMDMs with this compound

This protocol details the stimulation of differentiated BMDMs with this compound to assess their activation.

Materials:

-

Differentiated BMDMs (from Part 1)

-

This compound

-

Complete RPMI 1640 medium

-

PBS

-

Cell scrapers

-

Reagents for downstream analysis (e.g., antibodies for flow cytometry, ELISA kits for cytokine measurement)

Procedure:

-

Cell Plating:

-

Carefully remove the culture medium from the differentiated BMDMs.

-

Wash the cells once with PBS.

-

Add fresh, pre-warmed complete RPMI 1640 medium.

-

Gently detach the adherent BMDMs using a cell scraper.

-

Count the cells and seed them into appropriate culture plates (e.g., 24-well or 96-well plates) at the desired density for your downstream assay. Allow the cells to adhere for at least 2 hours before stimulation.

-

-

This compound Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in complete RPMI 1640 medium. A recommended starting concentration for murine BMDMs is 1 µg/mL. It is advisable to perform a dose-response experiment (e.g., 0.1, 1, and 5 µg/mL) to determine the optimal concentration for your specific experimental setup.

-

Remove the medium from the plated BMDMs and replace it with the medium containing the different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired time period. For cytokine analysis, a 24-hour incubation is a good starting point. For analysis of surface marker expression, a 24 to 48-hour incubation is recommended.

-

-

Downstream Analysis:

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of cytokines such as TNF-α, IL-6, and IL-12 using ELISA or a multiplex bead-based assay.

-

Flow Cytometry: Harvest the cells by gentle scraping. Stain the cells with fluorescently labeled antibodies against macrophage activation markers such as CD40, CD80, and CD86 to analyze their expression by flow cytometry.

-

Visualizations

Signaling Pathway of this compound in Macrophages

Caption: this compound signaling cascade in macrophages.

Experimental Workflow for this compound Stimulation of BMDMs

Caption: Workflow for BMDM stimulation and analysis.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]

- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Macrophage Activation Assay with UC-1V150

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to micro-environmental stimuli. Classically activated (M1) macrophages are pro-inflammatory and critical for host defense, while alternatively activated (M2) macrophages are involved in tissue repair and immunoregulation. Dysregulation of macrophage activation is implicated in various diseases, making it a crucial area of study in immunology and drug development.

UC-1V150 is a potent and specific agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor that recognizes single-stranded RNA viruses.[1][2][3][4] Activation of TLR7 in macrophages by this compound induces a pro-inflammatory M1-like phenotype, characterized by the production of inflammatory cytokines and the upregulation of co-stimulatory molecules.[1] This application note provides a detailed protocol for performing a macrophage activation assay using this compound to characterize its effects on macrophage phenotype and function.

Core Principles

This protocol outlines the in vitro differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages, followed by stimulation with this compound. The resulting macrophage activation is then assessed by analyzing cell surface marker expression, cytokine secretion, and functional changes such as phagocytosis.

Data Presentation

Table 1: Expected Phenotypic Changes in Macrophages Activated with this compound

| Marker Type | Marker | Expected Change with this compound | Method of Analysis |

| M1-like Activation Markers | CD40 | Upregulation | Flow Cytometry |

| CD80 | Upregulation | Flow Cytometry | |

| CD86 | Upregulation | Flow Cytometry | |

| MHC Class II | Upregulation | Flow Cytometry | |

| Fc Receptors | FcγRI (CD64) | Upregulation | Flow Cytometry |

| FcγRIIA (CD32a) | Upregulation | Flow Cytometry | |

| FcγRIII (CD16) | Upregulation | Flow Cytometry | |

| Cytokines | TNF-α | Increased Secretion | ELISA / CBA |

| IL-6 | Increased Secretion | ELISA / CBA | |

| IL-12 | Increased Secretion | ELISA / CBA | |

| Functional Assay | Phagocytosis | Increased | Flow Cytometry / Microscopy |

Experimental Protocols

Part 1: Generation of Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the differentiation of hMDMs from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque™ PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

6-well tissue culture plates

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

-

Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.

-

Add Recombinant Human M-CSF to a final concentration of 50 ng/mL to promote differentiation into macrophages.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days. Replace the culture medium with fresh medium containing M-CSF every 2-3 days.

-

After 6-7 days, the adherent cells will have differentiated into hMDMs and are ready for the activation assay.

Part 2: Macrophage Activation with this compound

Materials:

-

Differentiated hMDMs in 6-well plates

-

This compound (lyophilized powder)

-

DMSO (for dissolving this compound)

-

Complete RPMI 1640 medium

-

Lipopolysaccharide (LPS) (Positive Control for M1 activation)

-

IL-4 (Positive Control for M2 activation)

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired working concentrations. A concentration of 1 µg/mL has been shown to be effective for activating human macrophages.

-

Prepare positive and negative controls:

-

M1 Positive Control: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

-

M2 Positive Control: IL-4 (20 ng/mL)

-

Vehicle Control: Medium containing the same concentration of DMSO used for the highest this compound concentration.

-

Unstimulated Control: Medium only.

-

-

Carefully aspirate the culture medium from the differentiated hMDMs.

-

Add the prepared this compound solutions, positive controls, and negative controls to the respective wells.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. A 48-hour incubation is recommended for assessing changes in surface marker expression.

Part 3: Analysis of Macrophage Activation

A. Flow Cytometry for Surface Marker Expression

-

Harvest the macrophages by gently scraping the wells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently conjugated antibodies against human CD11b, CD40, CD80, CD86, MHC Class II, CD64, CD32, and CD16 for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

B. ELISA for Cytokine Quantification

-

Collect the cell culture supernatants from the stimulated macrophages.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform ELISAs for TNF-α, IL-6, and IL-12 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

C. Phagocytosis Assay

-

Prepare fluorescently labeled particles (e.g., zymosan bioparticles or antibody-opsonized beads).

-

Add the fluorescent particles to the stimulated macrophages and incubate for 1-2 hours.

-

Wash the cells extensively to remove non-phagocytosed particles.

-

Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescent cells and the MFI indicates enhanced phagocytosis.

Visualizations

Caption: Workflow for assessing macrophage activation by this compound.

Caption: TLR7 signaling cascade initiated by this compound in macrophages.

References

Application Notes and Protocols: A Step-by-Step Guide to UC-1V150 Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of the Toll-like receptor 7 (TLR7) agonist, UC-1V150, to monoclonal antibodies (mAbs) to create Immune-Stimulating Antibody Conjugates (ISACs). This protocol outlines the necessary materials, step-by-step procedures for conjugation, purification, and characterization of the resulting conjugate, as well as in vitro assays for functional validation.

Introduction

This compound is a potent TLR7 agonist that activates immune cells, leading to the release of pro-inflammatory cytokines and chemokines.[1][2][3] By conjugating this compound to a tumor-targeting monoclonal antibody, it is possible to create an ISAC that can selectively deliver the immune-stimulating agent to the tumor microenvironment. This targeted approach aims to enhance anti-tumor immunity while minimizing systemic side effects associated with systemic TLR agonist administration.[4] The this compound molecule possesses a free aldehyde group, which allows for covalent linkage to antibodies through various conjugation chemistries.[5]

This guide will focus on a common conjugation strategy involving the use of a bifunctional linker containing a hydrazine group for reaction with the aldehyde on this compound and an amine-reactive group (like an NHS ester) for coupling to lysine residues on the antibody.

Quantitative Data Summary

Successful conjugation and purification should yield an ISAC with the desired characteristics. The following table summarizes key quantitative parameters to assess during the process.

| Parameter | Target Range | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |

| Conjugation Efficiency | > 60% | HIC, UV/Vis Spectroscopy |

| Purity (Monomeric ISAC) | > 95% | Size Exclusion Chromatography (SEC) |

| Aggregate Content | < 5% | Size Exclusion Chromatography (SEC) |

| Free this compound Content | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Signaling Pathway of this compound ISAC

The following diagram illustrates the proposed mechanism of action for a this compound ISAC.